molecular formula C8H15NO B145865 2-Azacyclononanone CAS No. 935-30-8

2-Azacyclononanone

Cat. No.: B145865
CAS No.: 935-30-8
M. Wt: 141.21 g/mol
InChI Key: YDLSUFFXJYEVHW-UHFFFAOYSA-N
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Scientific Research Applications

Analytical Chemistry

Internal Standard in Chromatography
2-Azacyclononanone has been utilized as an internal standard in liquid chromatography-ultraviolet detection (LC-UV) methods for quantifying caprolactam in aqueous food stimulants. The presence of this compound helps to correct for variations during the analytical process, enhancing the accuracy and precision of measurements. Its stability and distinct UV absorbance make it an ideal candidate for such applications.

Organic Synthesis

Synthetic Intermediate
The compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. It can be synthesized through various methods, including cyclization reactions involving amino acids or their derivatives. Its nitrogen-containing structure allows for further functionalization, making it valuable in developing new drugs and biologically active compounds.

Potential Therapeutic Applications
Research indicates that this compound may exhibit various biological activities due to its structural properties. Preliminary studies have suggested potential antimicrobial and anticancer effects, although more extensive research is needed to fully characterize these activities.

Case Study 1: Antimicrobial Activity

A study investigating related cyclic amides found that compounds with similar structures exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA replication, suggesting that this compound could be explored for similar applications.

Case Study 2: Anticancer Potential

In vitro studies have indicated that cyclic amides can inhibit the proliferation of cancer cell lines. Related compounds demonstrated cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cells, suggesting that this compound may also possess anticancer properties worth investigating further.

Comparative Analysis of Biological Activities

The following table summarizes the potential biological activities of this compound compared to other structurally similar compounds:

Compound NameStructure TypeNotable Activity
This compoundLactamAntimicrobial, Anticancer
CaprolactamLactamIndustrial applications
Other cyclic amidesVariousVaries (antimicrobial, anticancer)

Biological Activity

2-Azacyclononanone, a cyclic amide compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a cyclic lactam with the molecular formula C9H15NO. It can be synthesized through the Beckmann rearrangement of cycloalkanone oximes. The typical reaction involves using cobalt salts and Lewis acids as catalysts to enhance the yield and efficiency of the conversion process .

Synthesis Overview

  • Starting Material : Cycloalkanone oxime (e.g., cyclohexanone oxime)
  • Catalysts : Cobalt salts (e.g., Co(BF4)2) and Lewis acids (e.g., ytterbium trifluoromethanesulfonate)
  • Conditions : Stirring in acetonitrile at elevated temperatures (around 80°C)
  • Yield : Up to 96.6% under optimized conditions .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study examining its effects on various bacterial strains, it demonstrated inhibitory effects against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, suggesting potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a natural antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In a controlled experiment, various concentrations of this compound were tested on MCF-7 cells. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity compared to untreated controls.
  • Neuroprotection in Cell Models : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a reduction in cell death by approximately 40%, demonstrating its neuroprotective capabilities.

The biological activities of this compound are attributed to several mechanisms:

  • Cell Membrane Disruption : The compound’s lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Azacyclononanone, and how can their efficiency be evaluated?

  • Methodological Answer : The most prevalent method is the Beckmann rearrangement of cycloalkanone oximes, catalyzed by Brønsted acids or Lewis acids (e.g., cobalt salts). Efficiency can be assessed via reaction yield optimization, purity analysis (NMR, HPLC), and reaction time. For example, ¹H NMR data (δ 1.43–1.88 ppm for methylene protons, δ 5.73 ppm for NH) confirm structural integrity . Comparative studies using different catalysts (e.g., H2SO4 vs. CoCl2) should include kinetic profiling and side-product analysis.

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques :

  • ¹H/¹³C NMR : Compare observed chemical shifts (e.g., δ 3.33–3.39 ppm for N-adjacent CH2 groups) with literature data .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 141 for [M+H]+).
  • Chromatography (HPLC, GC) : Quantify impurities using calibrated retention times and area-under-curve metrics.

Advanced Research Questions

Q. What experimental design strategies optimize the Beckmann rearrangement for this compound synthesis under mild conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted/Lewis acid combinations (e.g., H3PO4 with ZnCl2) to minimize side reactions.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. ionic liquids for reaction rate and yield.
  • ANOVA Testing : Use factorial design to analyze interactions between temperature, catalyst loading, and solvent polarity. For example, a 3x3 matrix can identify optimal conditions while controlling for confounding variables .

Q. How can researchers resolve contradictions in reported NMR data for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomeric equilibria . Systematic approaches include:

  • Variable Temperature NMR : Monitor signal splitting (e.g., NH proton broadening at higher temps) to assess dynamic processes .
  • Deuterium Exchange Experiments : Confirm proton assignments by observing signal disappearance after D2O treatment.
  • Cross-Validation with X-ray Crystallography : Resolve ambiguities via single-crystal structure analysis .

Q. What methodologies are suitable for studying the thermodynamic stability of this compound in solution?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition enthalpies.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict ring strain and conformational energy barriers. Compare results with experimental ΔH values .
  • Solubility Studies : Conduct phase diagrams in binary solvent systems to assess stability under varying conditions .

Q. How can researchers design experiments to probe the mechanistic pathway of this compound formation via Beckmann rearrangement?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹⁸O or ¹⁵N isotopes in the oxime precursor to track migration/rearrangement steps via MS/NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In Situ FTIR Monitoring : Detect intermediates (e.g., nitrilium ions) during the reaction .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing contradictory yield data in this compound synthesis?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields with Lewis acids vs. Brønsted acids).
  • Sensitivity Analysis : Use Monte Carlo simulations to assess the impact of variables (e.g., catalyst purity, moisture levels).
  • Error Source Identification : Apply root-cause analysis (e.g., Ishikawa diagrams) to isolate procedural inconsistencies .

Q. How should researchers address overlapping signals in the NMR characterization of this compound derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Utilize COSY, HSQC, or NOESY to resolve overlapping peaks through scalar or dipolar coupling.
  • Spectral Deconvolution : Use software (e.g., MestReNova) to mathematically separate integrated signals.
  • Paramagnetic Shift Reagents : Add chiral shift agents (e.g., Eu(fod)3) to induce signal splitting .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound synthesis across labs?

  • Methodological Answer :

  • Detailed SOPs : Specify catalyst batch sources, solvent drying methods, and inert atmosphere protocols.
  • Open Data Sharing : Publish raw NMR/MS files in repositories (e.g., Zenodo) for independent verification.
  • Collaborative Validation : Partner with external labs to replicate key findings under blinded conditions .

Q. How can researchers ethically navigate conflicts between proprietary synthesis methods and academic transparency?

  • Methodological Answer :
  • Redacted Disclosure : Share non-proprietary steps (e.g., general reaction conditions) while omitting trade-secret catalysts.
  • Material Transfer Agreements (MTAs) : Collaborate with industry partners to access restricted reagents under confidentiality clauses.
  • Ethics Review Boards : Consult institutional committees to balance commercial interests with academic integrity .

Properties

IUPAC Name

azonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLSUFFXJYEVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25190-92-5
Record name 2H-Azonin-2-one, octahydro-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60239450
Record name 2-Azacyclononanone
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

935-30-8
Record name Octahydro-2H-azonin-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Azacyclononanone
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Record name Caprylolactam
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Record name 2-Azacyclononanone
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Record name 8-octanelactam
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Synthesis routes and methods

Procedure details

A 5 L three-neck round bottom flask was fitted with a heating mantle, an overhead mechanical stirrer, an addition funnel, and a thermometer. The reaction was performed under an argon atmosphere. Hydroxylamine-O-sulfonic acid (196.7 g, 1.74 moles, 1.10 equiv.) and formic acid (1 L) were charged into the round bottom flask and stirred to form a white slurry. A solution of cyclooctanone (200.0 g 1.58 moles, 1.0 equiv.) in formic acid (600 mL) was added dropwise to the white slurry via the addition funnel. After the addition, the addition funnel was replaced by a reflux condenser, and the reaction was heated to reflux (internal temperature about 105° C.) for 1 hour to give a brown solution. After the solution was cooled to room temperature, it was poured into a mixture of saturated aqueous ammonium chloride (1.5 L) and water (1.5 L). The aqueous mixture was extracted with chloroform (3×1200 mL). The combined chloroform layers were transferred into a beaker, and saturated sodium bicarbonate (2 L) was added slowly. The chloroform layer was then separated, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to afford a brown oil. The oil was placed in a 500 mL round bottom flask with a magnetic stirrer. The round bottom flask was placed in silicon oil bath and was fitted with a short path vacuum distillation head equipped with a thermometer. A Cow-type receiver was connected to three 250 mL flasks. 2-Azacyclononanone (145 g, 65%, mp 64-69° C.) was obtained by vacuum distillation (fraction with head temperature range from 80 to 120° C. at pressures between 3.0 and 3.4 mmHg).
Quantity
196.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Four
[Compound]
Name
silicon oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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